Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate
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Overview
Description
Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate is an organic compound with the molecular formula C10H17BrO3 It is a brominated ester that features a keto group and two methyl groups on the hexanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 5,5-dimethyl-3-oxohexanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether are typical reducing agents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of ethyl 2-bromo-5,5-dimethyl-3-hydroxyhexanoate.
Oxidation: Formation of ethyl 2-bromo-5,5-dimethyl-3-oxohexanoic acid.
Scientific Research Applications
Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate involves its reactivity as a brominated ester. The bromine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The keto group can participate in various redox reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-3-oxohexanoate: Lacks the two methyl groups at the 5-position, making it less sterically hindered.
Ethyl 2-chloro-5,5-dimethyl-3-oxohexanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Ethyl 2-bromo-5,5-dimethyl-3-hydroxyhexanoate: The keto group is reduced to a hydroxyl group, altering its chemical properties.
Uniqueness
Ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate is unique due to the presence of both a bromine atom and a keto group on a sterically hindered hexanoate chain. This combination of functional groups and steric effects makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
649736-95-8 |
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Molecular Formula |
C10H17BrO3 |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
ethyl 2-bromo-5,5-dimethyl-3-oxohexanoate |
InChI |
InChI=1S/C10H17BrO3/c1-5-14-9(13)8(11)7(12)6-10(2,3)4/h8H,5-6H2,1-4H3 |
InChI Key |
FWODXDLGBVZYLX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)CC(C)(C)C)Br |
Origin of Product |
United States |
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